1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride
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Overview
Description
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride is a synthetic compound with a molecular weight of 286.33 g/mol It is characterized by the presence of an oxazole ring, a piperidine ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves several steps. One common method includes the formation of the oxazole ring through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final product is obtained by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity . This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
2-{[(2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid: This compound also contains an oxazole ring but differs in its functional groups and overall structure.
Imidazole derivatives: These compounds share some structural similarities with oxazole derivatives but have different biological activities and applications.
The uniqueness of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H20Cl2N2O3 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C16H18N2O3.2ClH/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12;;/h1-3,5-6,11,13H,4,7-10H2,(H,19,20);2*1H |
InChI Key |
ICQVVZUCMVDGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=COC(=N2)C3=CC=CC=C3)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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